molecular formula C30H50N2O19 B115648 Nggnap CAS No. 151960-90-6

Nggnap

Cat. No. B115648
M. Wt: 742.7 g/mol
InChI Key: VYHCOUNBABWLRQ-JQFNGPIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nggnap is a naturally occurring compound that has gained attention for its potential therapeutic uses. It is derived from the bark of the Tabernanthe iboga plant, which grows in West Africa. Nggnap has been traditionally used in African cultures for spiritual and medicinal purposes. Recent scientific research has focused on the potential of Nggnap for treating addiction, depression, and anxiety.

Mechanism Of Action

Nggnap acts on several neurotransmitter systems in the brain, including dopamine, serotonin, and opioid receptors. It is believed to have a modulatory effect on these systems, which may help to alleviate symptoms of addiction, depression, and anxiety. Nggnap has also been shown to have anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

Nggnap has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Nggnap has also been shown to increase levels of certain cytokines, which are involved in the immune response. Additionally, Nggnap has been shown to have a protective effect on the liver.

Advantages And Limitations For Lab Experiments

One advantage of using Nggnap in lab experiments is that it is a naturally occurring compound, which may make it more acceptable for use in humans. However, there are also limitations to using Nggnap in lab experiments. For example, the extraction process can be time-consuming and expensive, and the purity of the extracted compound can be difficult to control.

Future Directions

There are several potential future directions for research on Nggnap. One area of interest is its potential for treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential for use in combination with other therapies, such as cognitive-behavioral therapy or mindfulness-based interventions. Additionally, researchers may investigate the potential of Nggnap for use in other medical conditions, such as chronic pain or inflammation.
Conclusion:
Nggnap is a naturally occurring compound that has gained attention for its potential therapeutic uses. Scientific research has focused on its potential for treating addiction, depression, and anxiety. Nggnap has a unique mechanism of action and has been shown to have a range of biochemical and physiological effects. While there are limitations to using Nggnap in lab experiments, there are also several potential future directions for research on this compound.

Synthesis Methods

Nggnap can be extracted from the bark of the Tabernanthe iboga plant using a variety of methods, including acid-base extraction, Soxhlet extraction, and supercritical fluid extraction. The purity of the extracted Nggnap can be improved through further purification techniques such as chromatography.

Scientific Research Applications

Nggnap has been the subject of numerous scientific studies in recent years. Researchers have investigated its potential for treating addiction, depression, and anxiety. Nggnap has been shown to have a unique mechanism of action that differs from traditional pharmaceuticals used to treat these conditions.

properties

CAS RN

151960-90-6

Product Name

Nggnap

Molecular Formula

C30H50N2O19

Molecular Weight

742.7 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-pent-4-enoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C30H50N2O19/c1-4-5-6-7-46-27-19(32-13(3)36)22(41)25(16(10-34)48-27)50-28-24(43)23(42)21(40)17(49-28)11-47-30(29(44)45)8-14(37)18(31-12(2)35)26(51-30)20(39)15(38)9-33/h4,14-28,33-34,37-43H,1,5-11H2,2-3H3,(H,31,35)(H,32,36)(H,44,45)/t14-,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,30+/m0/s1

InChI Key

VYHCOUNBABWLRQ-JQFNGPIQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OCCCC=C)CO)O)O)O)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OCCCC=C)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OCCCC=C)CO)O)O)O)O

synonyms

N-acetylneuraminyl-2-6-galactopyranosyl-1-4-N-acetylglucosaminyl-1-O-pent-4-ene
Neu5Ac-2-6-Gal-1-4-GlcNAc-1-O-pent-4-ene
NGGNAP

Origin of Product

United States

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